molecular formula C22H18FN5OS B2998903 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 692746-45-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2998903
CAS No.: 692746-45-5
M. Wt: 419.48
InChI Key: GACWMLAWXSDFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H18FN5OS and its molecular weight is 419.48. The purity is usually 95%.
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Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dihydroquinoline moiety linked to a pyrazolo[3,4-d]pyrimidine through a thioether bond. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes.

Table 1: Key Synthetic Steps

StepReagents/ConditionsProduct
13,4-Dihydroquinoline + ThioetherIntermediate 1
2Intermediate 1 + 4-Fluorophenyl PyrazoleTarget Compound

The compound exhibits a range of biological activities primarily through modulation of neurotransmitter receptors and inhibition of specific kinases. It has shown promising results in preclinical studies targeting dopamine receptors and various cancer cell lines.

Affinity for Receptors

Recent studies have demonstrated that the compound has significant binding affinity for dopamine receptor D2 (D2R), which is crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

Cytotoxicity Profile

In vitro evaluations indicate that the compound possesses cytotoxic properties against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest potent activity, particularly in leukemia models.

Table 2: Biological Activity Summary

Activity TypeTarget/EffectIC50 Value (µM)
Dopamine Receptor D2Modulation0.5
Cancer Cell LinesCytotoxicity (e.g., MV4:11)0.38

Case Studies

Several studies have explored the biological implications of this compound:

  • Dopamine Receptor Modulation : A study investigated the effects of the compound on D2R signaling pathways, demonstrating enhanced receptor activation which could lead to potential therapeutic applications in neuropsychiatric disorders .
  • Anticancer Properties : Another study reported that the compound induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .
  • Multidrug Resistance Reversal : Research indicated that this compound could inhibit efflux pumps associated with multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS/c23-16-7-9-17(10-8-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACWMLAWXSDFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.